BX-912 vs. GSK2334470, BX-517, OSU-03012: Comparative Antiproliferative Potency in MCL Cell Lines
In a direct comparative study evaluating multiple PDK1 inhibitors across mantle cell lymphoma (MCL) cell lines, BX-912 demonstrated the highest potency among all tested compounds. BX-912 achieved IC50 values ranging from 0.25 µM to 0.75 µM in sensitive MCL cell lines, surpassing the activity of GSK2334470, BX-517, and OSU-03012 in the same panel [1]. Synergistic combination analysis revealed that BX-912 combined with GSK2334470 produced a combination index (CI) of 0.89, indicating moderate synergism, while OSU-03012 with GSK2334470 showed stronger synergism (CI 0.484) [1].
| Evidence Dimension | Antiproliferative activity (IC50) in mantle cell lymphoma cell lines |
|---|---|
| Target Compound Data | IC50 = 0.25–0.75 µM (4 out of 6 MCL cell lines tested) |
| Comparator Or Baseline | GSK2334470, BX-517, OSU-03012 (higher IC50 values; BX-912 identified as most potent) |
| Quantified Difference | BX-912 appeared most potent; combination with GSK2334470: CI 0.89 |
| Conditions | MCL cell lines (Granta 519, Jeko-1, Rec-1); WST assay for proliferation; inhibitor concentration range 0.0625–1 µM |
Why This Matters
This direct comparative dataset provides procurement justification for selecting BX-912 over alternative PDK1 inhibitors when conducting MCL or hematological malignancy research requiring maximal single-agent potency.
- [1] Maier S, et al. High Efficiency Of the PDPK1-Inhibitor, BX912, In MCL. Blood. 2013;122(21):3077. View Source
